3-Methoxy-2-nitrobenzene-1-sulfonyl chloride
Overview
Description
3-Methoxy-2-nitrobenzene-1-sulfonyl chloride is a chemical compound with the CAS Number: 1261587-04-5 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular weight of 3-Methoxy-2-nitrobenzene-1-sulfonyl chloride is 251.65 . The exact molecular structure is not provided in the search results.Physical And Chemical Properties Analysis
3-Methoxy-2-nitrobenzene-1-sulfonyl chloride is a powder at room temperature . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Synthesis and Reaction Studies
Lewis Acid Mediated Condensation Reactions
(RS)-1-(2-Nitrobenzenesulfonyl)- and (RS)-1-(4-nitrobenzenesulfonyl)-3-methoxy-1,2,3,5-tetrahydro-4,1-benzoxazepines have been identified as superior substrates for Lewis acid-mediated condensation reactions with pyrimidine bases, leading to the formation of O,N-acetals under optimized conditions (Díaz-Gavilán et al., 2006).
Green Synthesis Method
A novel green synthesis method for 3-nitrobenzenesulfonyl chloride, an important reactive dye intermediate, demonstrates a significant reduction in the production of acidic waste gases and wastewater, highlighting the environmental benefits of alternative synthesis routes (Chen Zhong-xiu, 2009).
Preparation of Secondary Amines
The conversion of primary amines to secondary amines via 2-nitrobenzenesulfonamides illustrates the compound's role in complex organic synthesis processes, showcasing its versatility in chemical transformations (Kurosawa, Kan, & Fukuyama, 2003).
Molecular Structure and Spectroscopy
Vibrational Spectroscopy and Theoretical Methods
Studies on 4-Cyano-2-methoxybenzenesulfonyl Chloride, related to 3-Methoxy-2-nitrobenzene-1-sulfonyl chloride, have provided insights into its molecular geometry, HOMO-LUMO energy gap, and non-linear optical (NLO) properties through spectroscopic and theoretical methods, enhancing our understanding of its chemical behavior and potential applications in material science (Nagarajan & Krishnakumar, 2018).
Environmental and Synthetic Applications
SOA Formation and Gas-phase Oxidation Products
The atmospheric reactivity of methoxyphenols, similar in structure to 3-Methoxy-2-nitrobenzene-1-sulfonyl chloride, with hydroxyl radicals has been studied, revealing the formation of secondary organic aerosol (SOA) and specific gas-phase oxidation products. This research is pivotal in understanding the environmental impact of biomass burning emissions (Lauraguais et al., 2014).
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
3-methoxy-2-nitrobenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO5S/c1-14-5-3-2-4-6(15(8,12)13)7(5)9(10)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKLECQHNVGKHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)S(=O)(=O)Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-2-nitrobenzene-1-sulfonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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